N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N'-(2-chloroethyl)-1,3-propanediamine
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Overview
Description
N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the butoxy and chloroethyl groups. Common reagents used in these reactions include butyl alcohol, chlorinating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Chloroethyl Compounds: Compounds containing the chloroethyl group, which may exhibit similar reactivity.
Uniqueness
N-(2-Butoxy-7-chlorobenzo(b)-1,5-naphthyridin-10-yl)-N’-(2-chloroethyl)-1,3-propanediamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
72667-35-7 |
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Molecular Formula |
C21H26Cl2N4O |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N'-(2-butoxy-7-chlorobenzo[b][1,5]naphthyridin-10-yl)-N-(2-chloroethyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H26Cl2N4O/c1-2-3-13-28-19-8-7-17-21(27-19)20(25-11-4-10-24-12-9-22)16-6-5-15(23)14-18(16)26-17/h5-8,14,24H,2-4,9-13H2,1H3,(H,25,26) |
InChI Key |
JOJKDEYBURDPEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl |
Origin of Product |
United States |
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